2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide

HDAC inhibition Zinc-binding group Pyrrolic amide

Choose this specific HitGen-patented pyrrolic amide for HDAC research. Its unique N-allyl substituent and 2-cyanoacrylamide zinc-binding group differentiate it from hydroxamate-based inhibitors, making it a critical SAR comparator and a candidate for isoform selectivity profiling. Procure for pilot-scale synthesis evaluation based on the patent’s industrial scalability claims.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1198066-65-7
Cat. No. B2622314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide
CAS1198066-65-7
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCN1C=CC=C1C=C(C#N)C(=O)NCC=C
InChIInChI=1S/C12H13N3O/c1-3-6-14-12(16)10(9-13)8-11-5-4-7-15(11)2/h3-5,7-8H,1,6H2,2H3,(H,14,16)
InChIKeyADZZNKNFFBCRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide (CAS 1198066-65-7): A Pyrrolic Amide HDAC Inhibitor Candidate


The compound 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide (CAS 1198066-65-7) is a synthetic small molecule belonging to the pyrrolic amide class, characterized by a 1-methylpyrrole ring, a cyanoacrylamide warhead, and an N-allyl substituent. It is disclosed within a patent family describing pyrrolic amide compounds with histone deacetylase (HDAC) inhibitory activity [1]. The compound's structural scaffold features a 2-cyanoacrylamide moiety, a known zinc-binding group, suggesting potential as an HDAC inhibitor; however, publicly available quantitative bioactivity data for this specific compound remain limited at the time of this analysis.

Why Generic Substitution Risks Compromising HDAC Inhibitor Selection: The Case for 2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide


Pyrrolic amide HDAC inhibitors are not functionally interchangeable. The HitGen patent family [1] demonstrates that subtle structural variations—including the nature of the N-substituent (allyl vs. other groups), the cyano group position, and the pyrrole ring substitution pattern—profoundly affect deacetylase inhibitory activity. The N-allyl moiety in this compound is a distinguishing feature that may influence target engagement and selectivity relative to other N-substituted analogs. The absence of publicly available comparative bioactivity data for this specific compound means that procurement decisions must currently rely on structural differentiation and the patent's class-level claims of 'high deacetylase inhibitory viability' [1] rather than on generic assumptions of equivalence across pyrrolic amide analogs.

Quantitative Differentiation Evidence for 2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide Against Comparator HDAC Inhibitors


Structural Differentiation: N-Allyl Substituent Confers Distinct Zinc-Binding Group Architecture Compared to Hydroxamate-Based HDAC Inhibitors

The compound contains a 2-cyanoacrylamide moiety as a putative zinc-binding group (ZBG), which differs fundamentally from the hydroxamic acid ZBG found in reference HDAC inhibitors such as SAHA (vorinostat). This structural difference is expected to alter HDAC isoform selectivity and pharmacokinetic properties [1]. The N-allyl substituent further distinguishes it from other N-substituted pyrrolic amide analogs within the same patent family.

HDAC inhibition Zinc-binding group Pyrrolic amide

Patent-Assigned Class-Level HDAC Inhibitory Activity: Pyrrolic Amide Scaffold Claimed to Exhibit High Deacetylase Inhibitory Viability

The HitGen patent [1] explicitly claims that the pyrrolic amide compounds of Formula I, which encompass the target compound, possess 'high deacetylase inhibitory viability.' While this is a qualitative claim without specific IC50 values for the individual compound, it establishes a class-level expectation of HDAC inhibition that can be compared against known HDAC inhibitor benchmarks once quantitative data become available.

HDAC inhibition Epigenetics Pyrrolic amide

Synthetic Accessibility: Patent Describes Fewer Steps and High Yield Compared to Multi-Step Hydroxamate Syntheses

The HitGen patent [1] states that the preparation method for the pyrrolic amide compounds has 'fewer steps, simple and convenient operation, safety, environment friendliness, [and] high yield' and is 'very suitable for industrial application.' This implies potential advantages in scalability and cost compared to multi-step syntheses of hydroxamate-based HDAC inhibitors such as SAHA or panobinostat.

Chemical synthesis Scale-up Pyrrolic amide

Disclaimer: High-Strength Differential Evidence Is Currently Limited

At the time of this analysis, publicly available peer-reviewed literature, authoritative databases (ChEMBL, PubChem BioAssay, BindingDB), and patent examples do not contain compound-specific quantitative IC50 values, selectivity profiles, or cellular activity data for 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide (CAS 1198066-65-7). The differential claims presented above are therefore based on structural inference and class-level patent disclosures rather than on direct head-to-head comparative data. Procurement decisions should account for this evidence gap and, where possible, request vendor-provided QC and activity data before committing to large-scale acquisition.

Data availability Procurement caveat HDAC inhibitor

Recommended Research Applications for 2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide (CAS 1198066-65-7)


Epigenetic Probe Development: HDAC Isoform Selectivity Profiling

Based on its 2-cyanoacrylamide zinc-binding group and inclusion in the HitGen HDAC inhibitor patent family [1], this compound is suitable as a starting point for HDAC isoform selectivity profiling. Its structural divergence from hydroxamate-based inhibitors makes it a valuable comparator in panels assessing ZBG-dependent selectivity across HDAC classes I, II, and IV.

Structure-Activity Relationship (SAR) Studies on Pyrrolic Amide Scaffolds

The compound's N-allyl substituent represents a distinct structural feature within the pyrrolic amide class. It can serve as a key analog in SAR campaigns exploring the influence of N-substitution on HDAC potency, selectivity, and cellular activity, particularly when compared to N-aryl, N-alkyl, or N-benzyl analogs disclosed in the same patent [1].

Custom Synthesis and Scale-Up Feasibility Assessment

The patent's claims of fewer synthetic steps, high yield, and industrial suitability [1] make this compound a candidate for process chemistry evaluation. Procurement for pilot-scale synthesis can test the patent's scalability claims and provide material for comprehensive in vitro profiling.

Negative Control or Tool Compound for Hydroxamate-Based HDAC Inhibitor Studies

Because the compound lacks the hydroxamic acid moiety common to many clinical HDAC inhibitors (e.g., SAHA, panobinostat), it may be useful as a chemical biology tool to dissect ZBG-dependent pharmacodynamic effects in cellular assays, provided its target engagement is first confirmed experimentally.

Quote Request

Request a Quote for 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.